Cas no 376362-03-7 (4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol)

376362-03-7 structure
Nome do Produto:4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol
- 2'-O-Methylbroussonin C
- 1-(4-HYDROXY-2-METHOXYPHENYL)-3-(4-HYDROXY-3-PRENYLPHENYL)PROPANE
- 4-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-(3-methyl-2-buten-1-yl) phenol
- Phenol, 4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methyl-2-butenyl)-
- 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
- FS-9843
- SCHEMBL6822048
- AKOS022184615
- 376362-03-7
- CHEMBL463254
- 4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methylbut-2-enyl)phenol
- [ "" ]
- DB-328581
- 4-[3-(4-HYDROXY-2-METHOXYPHENYL)PROPYL]-2-(3-METHYLBUT-2-EN-1-YL)PHENOL
-
- Inchi: InChI=1S/C21H26O3/c1-15(2)7-9-18-13-16(8-12-20(18)23)5-4-6-17-10-11-19(22)14-21(17)24-3/h7-8,10-14,22-23H,4-6,9H2,1-3H3
- Chave InChI: TXWULZGRVGVEDI-UHFFFAOYSA-N
- SMILES: CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)OC)O)C
Propriedades Computadas
- Massa Exacta: 326.18828
- Massa monoisotópica: 326.18819469g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 7
- Complexidade: 389
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 49.7Ų
- XLogP3: 5.9
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.1±0.1 g/cm3
- Ponto de ebulição: 490.3±40.0 °C at 760 mmHg
- Ponto de Flash: 250.3±27.3 °C
- PSA: 49.69
- Pressão de vapor: 0.0±1.3 mmHg at 25°C
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O56330-5mg |
4-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-(3-methyl-2-buten-1-yl) phenol |
376362-03-7 | 5mg |
¥4418.0 | 2022-04-27 | ||
TargetMol Chemicals | TN2499-5mg |
2'-O-Methylbroussonin C |
376362-03-7 | 5mg |
¥ 4280 | 2024-07-20 | ||
Alichem | A019108069-5mg |
1-(4-Hydroxy-2-Methoxyphenyl)-3-(4-Hydroxy-3-Prenylphenyl)propane |
376362-03-7 | 95% | 5mg |
$959.20 | 2023-09-02 | |
TargetMol Chemicals | TN2499-1 mL * 10 mM (in DMSO) |
2'-O-Methylbroussonin C |
376362-03-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,380 | 2023-07-11 | |
TargetMol Chemicals | TN2499-5 mg |
2'-O-Methylbroussonin C |
376362-03-7 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
TargetMol Chemicals | TN2499-1 ml * 10 mm |
2'-O-Methylbroussonin C |
376362-03-7 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 | ||
Key Organics Ltd | FS-9843-5mg |
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)propane |
376362-03-7 | >95% | 5mg |
£720.28 | 2025-02-24 |
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol Literatura Relacionada
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
376362-03-7 (4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol) Produtos relacionados
- 35820-26-9(3-(2,6-DIMETHOXYPHENYL)-2-METHYL-1-PROPENE)
- 1978140-10-1(Pyrano[4,3-c]pyrazole, 3-chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydro-)
- 2763998-49-6(8-Ethyl-2-oxa-5,8-diazaspiro[3.5]nonane)
- 1343578-27-7(2-(butan-2-yl)-4-chlorothieno2,3-dpyrimidine)
- 2034301-21-6(5-chloro-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}thiophene-2-carboxamide)
- 59507-21-0(1-Propanone, 1-(4-methylphenyl)-, oxime)
- 2137767-59-8(Ethanone, 1-[2-(aminomethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-)
- 85922-86-7(cis-4-Azatricyclo[5.2.2.0 {2,6}]undecane-3,5- dione)
- 1210515-38-0(2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine)
- 1520504-56-6(3-hydroxy-3-4-(trifluoromethoxy)phenylpropanenitrile)
Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
